Sodium squarate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

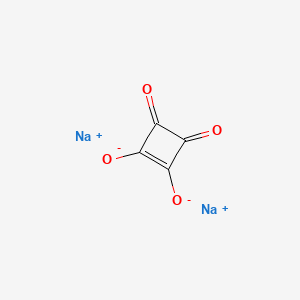

Sodium squarate is an organic sodium salt which is the disodium salt of squaric acid. It contains a squarate.

Scientific Research Applications

Material Science

High-Pressure Studies

Sodium squarate has been subjected to high-pressure studies, revealing significant insights into its structural behavior. Research indicates that this compound exhibits face-to-face π-stacking interactions, which are crucial for its application as a bridging ligand in metal complexes. Under high pressure (approximately 11 GPa), this compound undergoes a phase transition from the P21/c to P21 symmetry, driven by the enhancement of π-stacking interactions within its structure. This behavior is essential for understanding the material's properties under extreme conditions and can inform the design of new materials with tailored characteristics .

Electrochemical Applications

this compound has been explored as a sacrificial material in metal-ion capacitors. Its electrochemical oxidation process allows for the extraction of sodium ions at around 3.6 V vs. Na/Na+, demonstrating a theoretical capacity of 339 mAh g−1. The galvanostatic intermittent titration technique (GITT) reveals that sodium ion diffusion coefficients during oxidation are critical for optimizing capacitor performance. The use of this compound in this context simplifies the construction of sodium-ion capacitors and enhances their efficiency .

Organic Synthesis

This compound serves as an important reagent in organic synthesis, particularly in the preparation of dyes and other organic compounds. Its ability to act as a versatile building block facilitates various chemical reactions, contributing to advancements in synthetic organic chemistry.

Functionalization of Polymers

Recent studies have investigated the functionalization of polymers using this compound derivatives. For instance, sodium hydrogen squarate has been utilized to modify poly(epichlorohydrin), enhancing its cytotoxicity profiles and compatibility with other materials such as chitosan. This functionalization process is significant for developing biocompatible materials for medical applications .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Material Science | High-pressure phase transitions; π-stacking interactions; metal complex formation |

| Electrochemistry | Sacrificial material for sodium-ion capacitors; electrochemical oxidation processes |

| Organic Synthesis | Reagent for synthesizing dyes and other organic compounds |

| Polymer Functionalization | Modification of poly(epichlorohydrin) for improved compatibility and cytotoxicity |

Case Studies

-

High-Pressure Behavior

A study conducted by Qian Li et al. detailed the high-pressure behavior of this compound, highlighting its structural transitions and potential applications in designing materials that can withstand extreme conditions . -

Electrochemical Characterization

Research on this compound's role in metal-ion capacitors demonstrated its effectiveness as a sacrificial salt, contributing to enhanced performance metrics such as energy efficiency and cycle stability . -

Polymer Modifications

The functionalization of poly(epichlorohydrin) using sodium hydrogen squarate showcased its potential in creating biocompatible materials suitable for medical applications, emphasizing the versatility of this compound derivatives .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing sodium squarate complexes, and how can researchers ensure reproducibility?

this compound complexes are typically synthesized via ligand substitution or co-crystallization with transition metals (e.g., Co(II)) and organic ligands like 2,2’-bipyridine. Key steps include:

- Precision in stoichiometry : Use molar ratios of squaric acid (H₂sq) to metal salts (e.g., Co(NO₃)₂) as outlined in literature (e.g., 1:1 for Co(NO₃)(bipy)₂¹⸍₂·4H₂O) .

- Crystallization control : Employ slow evaporation in aqueous or mixed solvents to optimize crystal growth.

- Reproducibility : Document reaction conditions (pH, temperature, solvent purity) and validate via IR spectroscopy (e.g., ν(OH) bands at ~3600 cm⁻¹ for coordinated water) .

Q. How can IR spectroscopy be utilized to characterize this compound complexes?

IR spectroscopy identifies functional groups and bonding modes:

- Squarate dianion (sq²⁻) : Look for asymmetric/symmetric C-O stretching bands (1400–1600 cm⁻¹) and C-C ring vibrations (~1800 cm⁻¹) .

- Coordinated water : Broad bands near 3467–3332 cm⁻¹ indicate ν(OH) vibrations.

- Methodological tip : Compare spectra with reference complexes (e.g., Co(NO₃)(bipy)₂¹⸍₂·4H₂O) to confirm ligand coordination .

Q. What thermal analysis techniques are suitable for studying this compound stability?

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are standard:

- Decomposition stages : Monitor mass loss between 20–1000°C to identify water loss (50–150°C), ligand degradation (200–400°C), and metal oxide formation (e.g., CoO at >600°C) .

- Interpretation : Correlate DTA peaks (endothermic/exothermic) with structural changes, such as squarate anion breakdown.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for squarate complexes?

Contradictions often arise from varying coordination modes (monodentate vs. bridging) or solvent effects. Strategies include:

- Comparative analysis : Cross-reference XRD data (e.g., bond lengths/angles) with IR/UV-vis results to confirm ligand geometry .

- Computational modeling : Use DFT calculations to simulate vibrational spectra and validate experimental observations .

- Replicate studies : Repeat synthesis under controlled conditions (e.g., inert atmosphere) to isolate environmental variables .

Q. What methodologies are effective for studying hydrogen bonding and π-interactions in this compound crystal structures?

- Single-crystal XRD : Resolve O–H···O and C–H···O hydrogen bonds (e.g., squarate-water interactions at 2.7–3.0 Å) .

- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., π···π stacking in bipyridine ligands) .

- Thermal vs. mechanical stability : Compare TGA data with nanoindentation tests to assess how non-covalent bonds influence material robustness .

Q. How can this compound be engineered for multifunctional materials (e.g., magnetic or optical applications)?

- Ligand selection : Pair squarate with redox-active metals (e.g., Fe(III)) or luminescent ligands (e.g., phenanthroline) to enhance electronic properties .

- Doping strategies : Introduce lanthanides (e.g., Eu³⁺) into squarate frameworks for tunable emission spectra.

- Synchrotron studies : Use X-ray absorption spectroscopy (XAS) to probe metal-ligand charge transfer dynamics .

Q. What frameworks (e.g., PICOT) are suitable for formulating this compound research questions?

Apply the PICOT framework to align hypotheses with gaps in literature:

- Population (P) : Study specific metal-squarate systems (e.g., Co(II) vs. Ni(II)).

- Intervention (I) : Test novel synthetic routes (e.g., solvothermal vs. microwave-assisted).

- Comparison (C) : Benchmark against non-squarate ligands (e.g., oxalate).

- Outcome (O) : Measure outcomes like thermal stability or catalytic activity.

- Time (T) : Define experimental timelines (e.g., 6-month stability studies) .

Q. Methodological Best Practices

- Literature integration : Use tools like SciFinder to identify understudied squarate applications (e.g., photovoltaics) and cite foundational studies (e.g., Farrugia’s crystallography protocols) .

- Data presentation : Follow IUCr guidelines for crystallographic data deposition and use WinGX for structure refinement .

- Ethical reporting : Disclose conflicts of interest and data availability per Reviews in Analytical Chemistry standards .

Properties

Molecular Formula |

C4Na2O4 |

|---|---|

Molecular Weight |

158.02 g/mol |

IUPAC Name |

disodium;3,4-dioxocyclobutene-1,2-diolate |

InChI |

InChI=1S/C4H2O4.2Na/c5-1-2(6)4(8)3(1)7;;/h5-6H;;/q;2*+1/p-2 |

InChI Key |

UNUVOQUVNRHMOA-UHFFFAOYSA-L |

Canonical SMILES |

C1(=C(C(=O)C1=O)[O-])[O-].[Na+].[Na+] |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.